Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- is a compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with a 2-ethyl-2H-tetrazol-5-yl group and a methyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- typically involves the reaction of pyridine derivatives with tetrazole compounds. One common method involves the reaction of 3-(2-ethyl-2H-tetrazol-5-yl) pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 3-(2-methyl-2H-tetrazol-5-yl)-1-methyl-
- Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-ethyl-
- Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-phenyl-
Uniqueness
Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
221549-69-5 |
---|---|
Molecular Formula |
C9H12N5+ |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
3-(2-ethyltetrazol-5-yl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C9H12N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
UNZHMSBRGSWUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)C2=C[N+](=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.